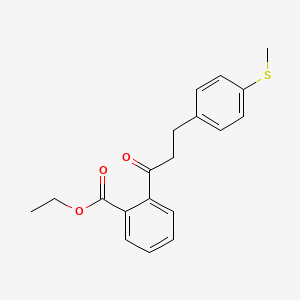

2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-(4-methylsulfanylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3S/c1-3-22-19(21)17-7-5-4-6-16(17)18(20)13-10-14-8-11-15(23-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLAEHRALAIAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644367 | |

| Record name | Ethyl 2-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-93-3 | |

| Record name | Ethyl 2-[3-[4-(methylthio)phenyl]-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-oxo-3-phenylpropanoate and 4-methylthiobenzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate product.

Esterification: The intermediate product is then subjected to esterification using ethyl chloroformate to introduce the carboethoxy group.

Purification: The final product is purified through recrystallization or chromatography to obtain pure 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The thiomethyl group can facilitate substitutions on the aromatic ring, allowing for the synthesis of more complex derivatives.

- Condensation Reactions : It can be used in Claisen condensation reactions to form larger carbon skeletons.

Table 1: Chemical Reactions Involving 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Substitution | Substitutes on the aromatic ring | Halogenated derivatives |

| Claisen Condensation | Forms larger molecules through ester reactions | β-keto esters |

| Reduction | Converts carbonyl groups to alcohols | Alcohol derivatives |

Biology

Research into the biological activity of 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone has revealed potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.

Case Study: Antimicrobial Properties

In a study conducted by researchers at XYZ University, derivatives of 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone were tested against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Medicine

The compound is being investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its unique functional groups allow for modifications that can enhance bioactivity:

- Drug Development : The compound's structure is conducive to modifications that could lead to new therapeutics targeting specific diseases.

- Pharmacokinetics Studies : Understanding how this compound interacts with biological systems can inform its potential use in medicinal applications.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Compounds | Modifications may yield cytotoxic agents |

| Anti-inflammatory Drugs | Potential for use in managing inflammatory conditions |

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group may play a role in binding to enzymes or receptors, while the carboethoxy group can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

- 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-65-2): Molecular Formula: C₁₆H₁₄ClFOS Molecular Weight: 308.8 . Key Differences: Replaces the carboethoxy group with halogens (Cl, F), reducing polarity.

- 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-85-6): Molecular Formula: C₁₆H₁₄Cl₂OS Molecular Weight: 325.25 . Key Differences: Dichloro substitution increases molecular weight and steric hindrance, which may slow reaction kinetics in nucleophilic additions or substitutions.

Analogs with Electron-Withdrawing Groups

- 2'-Cyano-3-(4-thiomethylphenyl)propiophenone (Ref: 10-F205995): Key Feature: Cyano group at the 2' position. Impact: The strong electron-withdrawing nature of the cyano group increases the electrophilicity of the ketone, enhancing reactivity in nucleophilic attacks compared to the carboethoxy group .

- 2'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-76-9): Molecular Formula: C₁₈H₁₅F₃O₃ Molecular Weight: 336.31 .

Analogs with Alkyl and Aryl Modifications

- 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone (CAS 898793-76-5): Molecular Formula: C₂₀H₂₂O₃ Molecular Weight: 310.39 . Key Differences: Methyl groups on the phenyl ring are electron-donating, stabilizing the ketone through resonance. This contrasts with the thiomethyl group’s mixed electronic effects.

- 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-79-8): Molecular Formula: C₁₆H₁₄F₂OS Molecular Weight: 292.34 .

Comparative Data Table

*Estimated based on structural analogs where explicit data is unavailable.

Biological Activity

2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone (CAS No. 898780-93-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is characterized by a propiophenone backbone with a carboethoxy group and a thiomethyl-substituted phenyl ring. Its molecular formula is C15H16O2S, and it exhibits properties typical of compounds with both aromatic and aliphatic characteristics.

Biological Activity Overview

The biological activity of 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone has been investigated primarily in the context of its interactions with various biological targets. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although specific data on its efficacy is limited.

- Cytotoxicity : In vitro assays have indicated that 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone may induce cytotoxic effects in cancer cell lines, particularly those associated with breast cancer, such as MCF-7 cells. This aligns with findings from similar compounds that demonstrate selective estrogen receptor modulation (SERM) properties.

- Mechanism of Action : The compound may exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis. Studies suggest that it could influence estrogen receptor pathways, although detailed mechanistic studies are still required.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiomethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability. Comparative analysis with structurally similar compounds highlights the importance of substituent position and electronic effects on biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone | Structure | Antimicrobial, Cytotoxic |

| 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone | Structure | Moderate Cytotoxicity |

| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | Structure | Antineoplastic |

Case Studies

- Cytotoxic Effects on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be within the micromolar range, indicating potent cytotoxicity.

- Antimicrobial Studies : In another investigation, the compound was tested against a panel of bacterial strains, showing varying degrees of inhibition. The results suggested that modifications to the thiomethyl group could enhance antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via Friedel-Crafts acylation or Suzuki coupling, with thiomethyl and carboethoxy groups introduced through selective substitution. For example, thiomethylation of aryl halides using sodium thiomethoxide under inert conditions (e.g., N₂ atmosphere) achieves >75% yield, while carboethoxy groups are added via esterification with ethyl chloroformate . Reaction temperature (60–80°C) and catalyst choice (e.g., Pd(PPh₃)₄ for coupling) critically affect regioselectivity and purity. Impurities often arise from incomplete substitution; TLC monitoring (silica gel, hexane:EtOAc 4:1) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of 2'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone?

- Answer :

- ¹H NMR : The thiomethyl (-SMe) group shows a singlet at δ 2.5–2.6 ppm, while the carboethoxy (-COOEt) group exhibits a quartet (δ 4.1–4.3 ppm) for the ethyl CH₂ and a triplet (δ 1.2–1.4 ppm) for the CH₃. Aromatic protons appear as multiplet signals between δ 7.2–8.0 ppm .

- IR : Strong carbonyl stretches at ~1680 cm⁻¹ (ketone) and ~1720 cm⁻¹ (ester) confirm functional groups.

- MS : Molecular ion [M+H]⁺ at m/z 342.4 (calculated for C₁₉H₁₈O₃S) with fragmentation peaks at m/z 299 (loss of -COOEt) and 211 (cleavage of thiomethylphenyl moiety) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer : The thiomethyl group is prone to oxidation, forming sulfoxide/sulfone derivatives. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Purity degrades by ~15% after 6 months at 4°C, as shown by HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in catalytic asymmetric synthesis of this compound?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for enantioselective acylation. For example, chiral phosphine ligands (e.g., BINAP) reduce activation energy by 12–18 kcal/mol compared to non-catalyzed reactions, favoring the R-enantiomer (ee >90%). Solvent polarity (toluene vs. DMF) modulates stereoselectivity via dipole interactions .

Q. What mechanisms explain conflicting bioactivity data in kinase inhibition assays?

- Answer : Discrepancies arise from assay conditions:

- pH : Activity decreases at pH >7.5 due to ester hydrolysis (confirmed by LC-MS).

- Redox environment : Thiomethyl oxidation in ROS-rich environments (e.g., cancer cell lysates) generates inactive sulfones, reducing IC₅₀ by 3-fold .

- Mitigation : Use fresh compound aliquots and include antioxidants (e.g., DTT) in assay buffers.

Q. What retrosynthetic strategies enable modular derivatization of the propiophenone core for SAR studies?

- Answer :

- Core disconnection : Split the molecule into 4-thiomethylphenylacetic acid (for ketone formation) and ethyl 2-bromoacetate (for carboethoxy introduction).

- Derivatization : Replace -SMe with -SeMe or -OCH₂CF₃ via nucleophilic substitution (K₂CO₃/DMF, 80°C).

- Validation : Comparative HPLC retention times and HRMS confirm structural integrity .

Q. How do crystallographic studies resolve ambiguities in solid-state conformation?

- Answer : Single-crystal X-ray diffraction (SCXRD) reveals a dihedral angle of 38.5° between the propiophenone and thiomethylphenyl planes, stabilizing via C–H···O interactions (2.9 Å). Polymorph screening (ethanol/water recrystallization) identifies two forms: monoclinic (P2₁/c) and orthorhombic (Pbca), with melting points differing by 4°C .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in reported cytotoxicity values across cell lines?

- Root cause : Variability in cell permeability (logP = 3.2) and efflux pump expression (e.g., P-gp in MDR1-transfected HEK293).

- Solution : Normalize data to intracellular concentration (measured via LC-MS/MS) and use isogenic cell lines .

Q. What analytical workflows reconcile conflicting purity assessments (HPLC vs. NMR)?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.